molecular formula C19H22ClNO2 B5575792 2-(2-tert-butyl-5-methylphenoxy)-N-(2-chlorophenyl)acetamide

2-(2-tert-butyl-5-methylphenoxy)-N-(2-chlorophenyl)acetamide

Cat. No.: B5575792
M. Wt: 331.8 g/mol
InChI Key: FFGOYFINFUOZPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-tert-butyl-5-methylphenoxy)-N-(2-chlorophenyl)acetamide, also known as BAY 11-7082, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a potent inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which is a crucial signaling pathway involved in the regulation of immune responses, inflammation, and cell survival.

Scientific Research Applications

Hydrogen Bond Studies

One study focused on synthesizing substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides to explore intra- and intermolecular hydrogen bonds in solution, confirmed through NMR experiments and X-ray crystallography. This investigation provides foundational knowledge for understanding the behavior of complex molecules in various environments, potentially guiding the design of new materials or drugs (Romero & Margarita, 2008).

Chemoselective Acetylation for Antimalarial Drugs

Another application involves the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase, aiming to develop intermediates for antimalarial drugs. This study highlights the role of enzymatic catalysis in creating specific and essential compounds in pharmaceutical development (Magadum & Yadav, 2018).

Antioxidant Activities

Research on the antioxidant activities of phenols and catechols, including 2,6-di-tert-butyl-4-methylphenol, has provided insights into their mechanism of action in scavenging free radicals. Such studies are crucial for developing new antioxidants that can protect against oxidative stress, with implications for treating various diseases and in food preservation (Barclay, Edwards, & Vinqvist, 1999).

Comparative Metabolism in Herbicides

The comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes has been studied to understand species-specific differences in metabolism. This research can inform safety evaluations and regulatory decisions regarding the use of these compounds in agriculture (Coleman, Linderman, Hodgson, & Rose, 2000).

Properties

IUPAC Name

2-(2-tert-butyl-5-methylphenoxy)-N-(2-chlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO2/c1-13-9-10-14(19(2,3)4)17(11-13)23-12-18(22)21-16-8-6-5-7-15(16)20/h5-11H,12H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGOYFINFUOZPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)(C)C)OCC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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